

Application Note: Spirocyclic Diamides in Agrochemical Synthesis

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Compound of Interest

Compound Name: 4,7-Diazaspiro[2.5]octane-5,8-dione

CAS No.: 129306-17-8

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Topic: Rational Design and Synthesis of Spiro-Fused Anthranilic Diamides

Abstract & Strategic Significance

The "Diamide" class (RyR modulators) represents a cornerstone of modern crop protection.^[1] However, the prevalence of metabolic resistance (via P450 monooxygenases) and target-site mutations (e.g., G4946E in *Plutella xylostella*) necessitates novel scaffolds.

Spirocyclic Diamides incorporate a spiro-carbon center—typically fusing a cyclopropane, piperidine, or oxetane ring to the anthranilic or aniline core. This structural modification serves three critical functions:

- **Conformational Locking:** Restricts the rotation of the amide bond, entropically favoring the RyR-binding state.
- **Metabolic Blockade:** The spiro-group provides steric bulk that hinders P450 hydroxylation at susceptible benzylic positions.^[1]

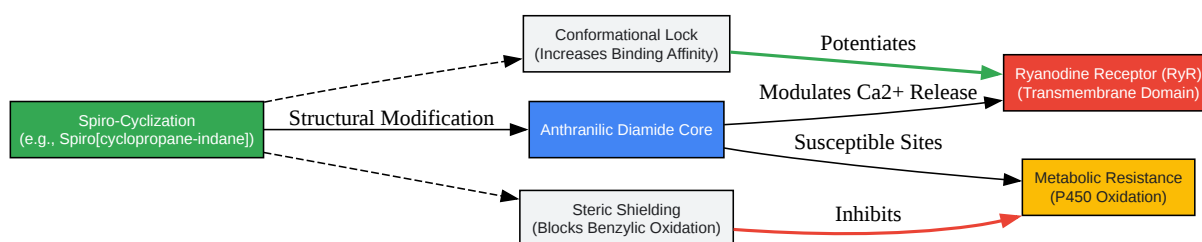
- IP Novelty: Generates distinct chemical space outside the crowded Chlorantraniliprole/Cyantraniliprole patent landscape.

Mechanism of Action & SAR Logic

Unlike spiro-tetramic acids (e.g., Spiropidion) which inhibit Acetyl-CoA carboxylase (ACC), Spirocyclic Diamides target the Ryanodine Receptor (RyR) calcium channel.

Structure-Activity Relationship (SAR) Flowchart

The following diagram illustrates how the spiro-motif integrates into the pharmacophore to enhance selectivity and potency.



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Figure 1: Mechanistic impact of spiro-substitution on diamide pharmacology and resistance management.

Detailed Synthesis Protocol

This protocol describes the synthesis of a representative Spiro[cyclopropane-1,1'-indane]-based Diamide. This scaffold mimics the rigid indane systems found in recent "resistance-breaking" patents but adds a spiro-cyclopropane moiety to enhance lipophilicity (LogP) and metabolic stability.[1]

Target Molecule:

N-(4-chloro-2-(spiro[cyclopropane-1,1'-inden]-3'-ylcarbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxamide[1]

Reagents & Equipment

- Reagents: 1,3-Indanedione, Trimethylsulfoxonium iodide (TMSOI), Sodium hydride (NaH, 60%), 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, Methanesulfonyl chloride (MsCl), 3-Methylpyridine.[1]
- Solvents: Dry DMF, Acetonitrile (MeCN), DMSO.
- Purification: Flash Chromatography (Silica Gel 60), HPLC (C18 column).[1]

Step-by-Step Methodology

Phase 1: Construction of the Spiro-Scaffold (Corey-Chaykovsky Cyclopropanation)

Rationale: Direct spiro-cyclopropanation of the indanedione creates the quaternary spiro-center early in the synthesis.

- Activation: In a flame-dried 250 mL flask, suspend NaH (1.2 eq) in dry DMSO (50 mL) under Argon. Stir at 60°C for 1 hour until gas evolution ceases (formation of dimsyl anion).
- Ylide Formation: Cool to 0°C. Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir for 30 min to generate the sulfur ylide.
- Cyclization: Add a solution of Substituted 2-benzylidene-1,3-indanedione (1.0 eq) in DMSO dropwise.
 - Critical Control Point: Maintain temperature <5°C to prevent polymerization.[1]
- Workup: Stir at RT for 4 hours. Quench with saturated NH₄Cl.[1] Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Purify the Spiro[cyclopropane-1,2'-indene]-1',3'-dione intermediate via silica column (Hexane/EtOAc 8:2).

Phase 2: Formation of the Aniline Linker

- Nitration: Dissolve the spiro-dione in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. (Targeting the aromatic ring of the indane core).[2]
- Reduction: Subject the nitro-intermediate to catalytic hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction to yield the Spiro-aminoindane derivative.[1]

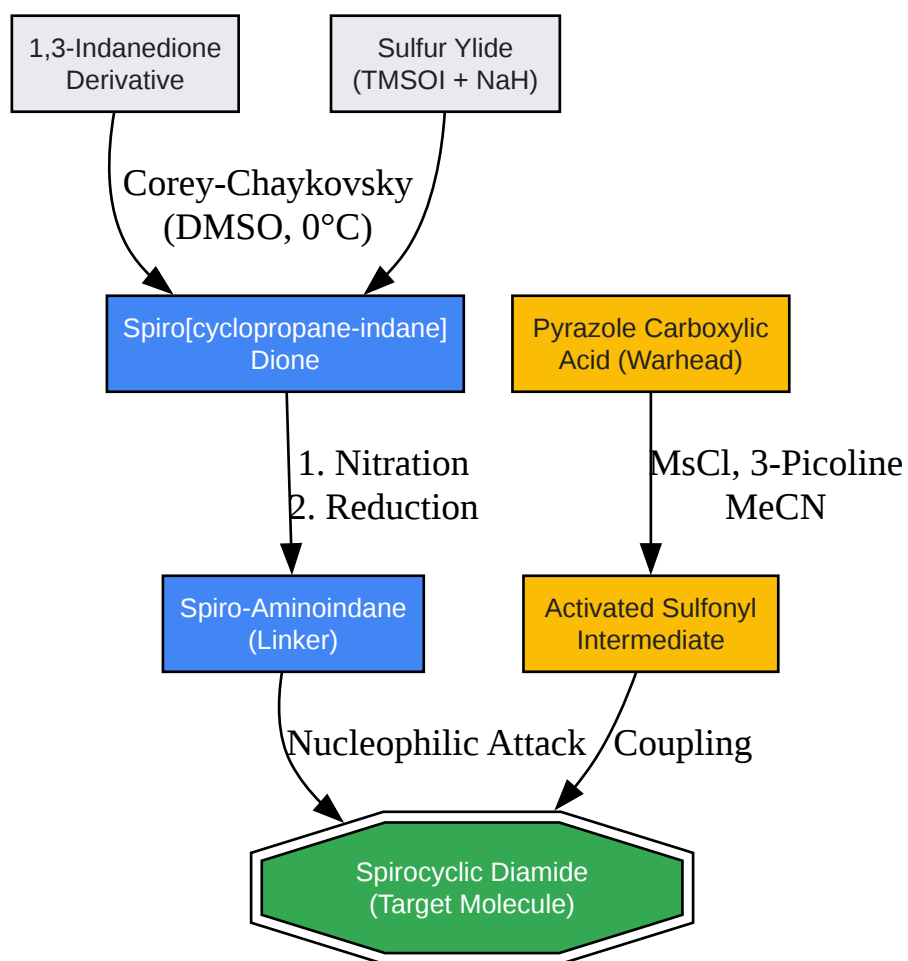
Phase 3: Convergent Coupling (The "Diamide" Bond)

Rationale: Using a sulfonyl chloride activator avoids harsh thionyl chloride conditions that might open the strained spiro-ring.

- Activation: Dissolve 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in dry MeCN. Cool to 0°C.[1][2]
- Reagent Addition: Add 3-Methylpyridine (2.0 eq) followed by Methanesulfonyl chloride (1.2 eq). Stir for 30 min to form the mixed anhydride/sulfonyl intermediate.
- Coupling: Add the Spiro-aminoindane (from Phase 2, 1.0 eq) dissolved in MeCN.[1]
- Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (disappearance of acid spot).
- Isolation: Pour into water. The precipitate is the crude Spirocyclic Diamide.
- Final Purification: Recrystallize from Ethanol or purify via preparative HPLC (Acetonitrile/Water gradient).

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the convergent synthesis strategy.



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Figure 2: Convergent synthesis of spiro-fused anthranilic diamides.

Analytical Characterization & Validation

To ensure the integrity of the spiro-center, the following validation steps are mandatory:

Technique	Parameter	Acceptance Criteria
^1H NMR (500 MHz)	Cyclopropyl Protons	Distinct multiplets at δ 1.2–1.8 ppm (upfield shift characteristic of spiro-cyclopropane).[1]
^{13}C NMR	Quaternary Spiro-Carbon	Signal at δ 30–40 ppm (confirming spiro-fusion).[1]
HRMS (ESI)	Molecular Ion $[\text{M}+\text{H}]^+$	Mass error < 5 ppm.[1]
X-Ray Crystallography	Dihedral Angle	Confirmation of orthogonal orientation between the spiro-ring and the amide plane.

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